N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis(5-methylthiophene-2-carboxamide)
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Overview
Description
5-METHYL-N-[3-(4-{3-[(5-METHYLTHIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[3-(4-{3-[(5-METHYLTHIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, functionalization of the ring, and subsequent coupling reactions. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Functionalization: Introduction of methyl and formamido groups to the thiophene ring using reagents like methyl iodide and formamide.
Coupling Reactions: The final step involves coupling the functionalized thiophene with piperazine and carboxamide groups under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
5-METHYL-N-[3-(4-{3-[(5-METHYLTHIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the fabrication of light-emitting diodes and other electronic devices due to its unique electronic properties.
Industrial Chemistry: It is used as a precursor in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[3-(4-{3-[(5-METHYLTHIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
5-METHYL-N-[3-(4-{3-[(5-METHYLTHIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific functional groups and structure, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H32N4O2S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
5-methyl-N-[3-[4-[3-[(5-methylthiophene-2-carbonyl)amino]propyl]piperazin-1-yl]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H32N4O2S2/c1-17-5-7-19(29-17)21(27)23-9-3-11-25-13-15-26(16-14-25)12-4-10-24-22(28)20-8-6-18(2)30-20/h5-8H,3-4,9-16H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
SWMGRBBVSKVMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC=C(S3)C |
Origin of Product |
United States |
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